4-Cyano-1-methylpyridinium iodide

説明

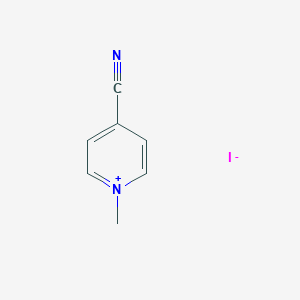

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-methylpyridin-1-ium-4-carbonitrile;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMOWHFGSCKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380255 | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-04-3 | |

| Record name | Pyridinium, 4-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122827 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Cyano 1 Methylpyridinium Iodide

Classical Synthesis Approaches

The most established and straightforward method for preparing 4-cyano-1-methylpyridinium iodide involves the direct quaternization of the nitrogen atom in the pyridine (B92270) ring.

N-Alkylation of 4-Cyanopyridine (B195900) with Iodomethane (B122720)

The classical synthesis of this compound is achieved through the N-alkylation of 4-cyanopyridine using iodomethane. nih.govcymitquimica.com This reaction is a typical example of a Menshutkin reaction, where a tertiary amine (4-cyanopyridine) is converted into a quaternary ammonium (B1175870) salt by reacting with an alkyl halide (iodomethane). nih.gov The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This process results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then becomes the counter-ion to the newly formed pyridinium (B92312) cation.

A general procedure involves dissolving 4-cyanopyridine in a suitable solvent, such as benzene (B151609), and then adding iodomethane. nih.gov The reaction mixture is typically heated to facilitate the reaction.

Optimization of Reaction Conditions and Isolation Techniques

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time. For instance, refluxing a solution of 4-cyanopyridine and iodomethane in benzene for approximately 75 minutes has been shown to be effective. nih.gov Another approach utilizes acetone (B3395972) as the solvent, with the reaction proceeding at room temperature over several hours.

Upon completion of the reaction, a yellow solid product precipitates from the reaction mixture. This solid is typically collected via vacuum filtration. nih.gov Further purification can be achieved through crystallization. One documented method involves adding ethanol (B145695) to the supernatant from the initial filtration, which leads to the growth of thin, plate-like yellow crystals suitable for X-ray diffraction upon standing overnight. nih.gov

Table 1: Comparison of Synthetic Conditions for this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 4-Cyanopyridine | 4-Cyanopyridine |

| Alkylating Agent | Iodomethane | Iodomethane |

| Solvent | Benzene nih.gov | Acetone |

| Temperature | Reflux nih.gov | Room Temperature |

| Reaction Time | 75 minutes nih.gov | Several hours |

| Isolation | Vacuum filtration nih.gov | Filtration, washing with acetone and ether |

| Purification | Crystallization from benzene/ethanol nih.gov | Not specified |

Advanced Synthetic Modifications and Derivatives

Building upon the fundamental synthesis, various modifications can be introduced to create a range of derivatives with altered properties and functionalities.

Preparation of Related Cyano-1-methylpyridinium Salts (e.g., Bromide and Chloride Analogues)

The synthesis of analogous salts, such as 4-cyano-1-methylpyridinium bromide and chloride, can be accomplished through several routes. One common method involves a two-step process starting from the iodide salt. The initially synthesized this compound can be dissolved in water and passed through a column containing a polymer-supported bromide or chloride ion-exchange resin. nih.gov The eluate, now containing the desired bromide or chloride salt, is then evaporated to dryness. nih.gov

Alternatively, direct N-alkylation using different alkylating agents, such as bromomethane (B36050) or chloromethane, can be employed, although this may require different reaction conditions. For example, the synthesis of a related compound, 1-(4-cyanobenzyl)-4-methylpyridinium bromide, was achieved by refluxing 4-cyanobenzyl bromide and 4-methylpyridine (B42270) in acetone. nih.gov

Table 2: Methods for Preparing Analogous Salts

| Target Salt | Method | Reagents |

|---|---|---|

| 4-Cyano-1-methylpyridinium Bromide | Ion Exchange nih.gov | This compound, polymer-supported bromide resin |

| 4-Cyano-1-methylpyridinium Chloride | Ion Exchange | This compound, polymer-supported chloride resin |

| 1-(4-Cyanobenzyl)-4-methylpyridinium Bromide | Direct Alkylation nih.gov | 4-Methylpyridine, 4-cyanobenzyl bromide |

Synthesis of Extended Chromophores and Arylazo Derivatives Incorporating the Pyridinium Moiety

The 4-cyano-1-methylpyridinium moiety can serve as a building block for larger, more complex molecules with interesting photophysical properties, such as extended chromophores and arylazo dyes. The synthesis of these derivatives often involves reactions that modify the pyridinium ring or utilize it as a precursor.

While direct examples starting from this compound are not prevalent in the provided context, general strategies for creating arylazo compounds can be considered. For instance, the coupling of aryldiazonium salts with activated aromatic systems is a common method for forming azo dyes. In a related context, 3-acetyl-1H-cinnolin-4-one has been used as a coupling component with aryldiazonium salts to produce 1-arylazo derivatives. This suggests that the pyridinium ring, if sufficiently activated, could potentially undergo similar coupling reactions.

Formation of Unique Charge-Transfer Complex Salts and Triiodides from this compound

This compound is known to form charge-transfer (CT) complexes. lookchem.com These complexes arise from the interaction between an electron donor and an electron acceptor. In this case, the pyridinium cation acts as an electron acceptor. The formation of these complexes can be observed spectroscopically and can lead to the creation of new materials with distinct electronic properties.

Furthermore, pyridinium iodides can react with molecular iodine (I₂) to form polyiodides, such as the triiodide (I₃⁻). The iodide anion associated with the pyridinium cation can complex with an additional molecule of iodine. This process is evident in the formation of solid charge-transfer complexes with the formula [(Donor)I]⁺I₃⁻ from other amine donors. nih.gov This suggests that this compound could similarly react with iodine to form 4-cyano-1-methylpyridinium triiodide, a compound with a different anionic component and potentially altered physical and chemical properties. These charge-transfer complexes are of interest for their unique electronic and optical characteristics. libretexts.org

Crystallographic Analysis and Supramolecular Architecture of 4 Cyano 1 Methylpyridinium Iodide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in unraveling the precise atomic arrangement within 4-Cyano-1-methylpyridinium iodide, providing a wealth of information about its solid-state structure.

Determination of Crystal System and Space Group

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group has been identified as P21/n. scienceopen.com These parameters define the symmetry and the repeating unit cell of the crystal lattice.

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.0734 (3) |

| b (Å) | 11.4528 (7) |

| c (Å) | 15.0751 (9) |

| β (°) | 99.679 (1) |

| V (ų) | 863.46 (9) |

| Z | 4 |

Data obtained at a temperature of 100 K. nih.gov

Elucidation of Molecular Conformation and Interionic Distances

The 4-Cyano-1-methylpyridinium cation exhibits a relatively planar conformation. The iodide anion and the cationic organic component are linked through various non-covalent interactions, with specific interionic distances that define the packing arrangement. nih.gov

Analysis of Hydrogen Bonding Networks (C-H···N and C-H···I Interactions)

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C3—H3···N2(i) | 0.95 | 2.58 | 3.434 (4) | 149 |

| C1—H1B···N2(ii) | 0.98 | 2.71 | 3.513 (4) | 140 |

| C1—H1A···I1(iii) | 0.98 | 3.04 | 3.999 (3) | 166 |

| C1—H1C···I1(iv) | 0.98 | 3.06 | 3.870 (3) | 141 |

| C2—H2···I1(v) | 0.95 | 2.99 | 3.796 (3) | 144 |

| C5—H5···I1(vi) | 0.95 | 2.94 | 3.839 (3) | 158 |

| C6—H6···I1(iii) | 0.95 | 3.01 | 3.916 (3) | 161 |

Symmetry codes define the relationship between the interacting atoms in the crystal lattice. nih.gov

Characterization of Inversion Dimer Formation and Pyridinium (B92312) Ring Stacking within the Crystal Lattice

A prominent feature of the crystal packing is the formation of inversion-related dimers of the cations. nih.govresearchgate.netnih.gov These dimers are formed through weak pairwise C-H···N hydrogen bonds. nih.govresearchgate.netnih.gov Within these dimers, the pyridinium rings are parallel to each other, with a mean separation distance of approximately 0.28 Å. nih.govresearchgate.netnih.gov These dimers are further organized into layers. nih.gov

Comparative Structural Studies with Isomeric and Halide Analogues

To better understand the factors influencing the crystal packing, it is insightful to compare the structure of this compound with its isomers and compounds with different halide anions.

Isostructural Relationships with 4-Cyano-1-methylpyridinium Bromide

A notable feature of this compound is its isostructural relationship with the corresponding bromide salt, 4-cyano-1-methylpyridinium bromide. researchgate.net This means that both compounds crystallize in the same space group and have similar unit cell dimensions and atomic arrangements, despite the difference in the anionic component.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov It crystallizes in the monoclinic space group P21/n. nih.gov In the solid state, the cations form inversion-related dimers through weak pairwise C—H···N hydrogen bonds. researchgate.netnih.govnih.gov Within these dimers, the pyridinium rings are parallel, with an approximate interplanar separation of 0.28 Å. researchgate.netnih.govnih.gov These dimeric units are further organized into layers by weak C—H···N interactions. researchgate.netnih.gov The iodide anions are situated between these layers and are linked to the cationic sheets via multiple C—H···I hydrogen bonds, creating a three-dimensional network. researchgate.netnih.gov Each iodide ion, in this structure, is linked to five C-H groups. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** |

| This compound | Monoclinic | P21/n | 5.0734(3) | 11.4528(7) | 15.0751(9) | 99.679(1) | 863.46(9) |

| 4-Cyano-1-methylpyridinium bromide | Monoclinic | P21/n | - | - | - | - | - |

Table 1: Crystallographic Data for this compound. Data for the bromide analogue confirms it is isostructural. researchgate.netresearchgate.netnih.gov

Supramolecular Chemistry of this compound

The positively charged nitrogen atom and the planar aromatic ring of the 4-cyano-1-methylpyridinium cation make it an interesting candidate for studies in supramolecular chemistry, particularly in the formation of host-guest complexes and the investigation of non-covalent interactions.

Host-Guest Complexation with Macrocyclic Ethers (e.g., 18-crown-6)

The 4-cyano-1-methylpyridinium cation can act as a guest in complexation with macrocyclic host molecules such as crown ethers. A notable example is its interaction with 18-crown-6 (B118740), a polyether known for its ability to encapsulate various cationic species. researchgate.netresearchgate.net The formation of a supramolecular complex between this compound and 18-crown-6 has been achieved through solvent evaporation techniques. researchgate.netresearchgate.net

In this host-guest arrangement, the pyridinium cation is threaded through the cavity of the 18-crown-6 ring. The complex is primarily stabilized by hydrogen bonding and ion-dipole interactions. researchgate.netresearchgate.net The oxygen atoms of the crown ether can form hydrogen bonds with the hydrogen atoms of the methyl group and the pyridinium ring of the guest cation. This type of encapsulation can alter the physical and chemical properties of the guest molecule.

Structural Characterization of Supramolecular Cocrystals

The supramolecular cocrystals of [(4-cyano-1-methylpyridinium)₂-(18-crown-6)] diiodide have been structurally characterized using single-crystal X-ray diffraction. researchgate.net The analysis revealed that these cocrystals belong to the triclinic crystal system with a centrosymmetric space group (P-1). researchgate.netresearchgate.net

The structural data confirms the formation of a 2:1 host-guest complex, where two 4-cyano-1-methylpyridinium cations are associated with one 18-crown-6 molecule, with the iodide anions providing charge balance. researchgate.net The stability of this supramolecular architecture is a result of a network of intra- and inter-molecular hydrogen bonding interactions. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Host-Guest Stoichiometry | 1:2 (18-crown-6 : 4-cyano-1-methylpyridinium) |

| Key Interactions | Hydrogen bonding, Ion-dipole interactions |

Table 2: Structural Details of the [(4-cyano-1-methylpyridinium)₂-(18-crown-6)] Diiodide Supramolecular Cocrystal. researchgate.netresearchgate.net

Investigation of C-H···π Interactions in Solid State Assemblies

In the supramolecular cocrystals formed with 18-crown-6, C-H···π interactions are observed within the structure. researchgate.net Specifically, a C-H···π interaction has been characterized with an interaction distance of 4.093 Å and an angle of 140.6°. researchgate.net These interactions, though weaker than traditional hydrogen bonds, are numerous and collectively influence the orientation and packing of the molecules in the crystal lattice. The nature of these interactions is primarily dispersive, with a smaller electrostatic contribution. rsc.org The study of such weak interactions is crucial for a comprehensive understanding of the forces that govern molecular recognition and self-assembly in the solid state.

Electrochemical Behavior and Redox Processes of 4 Cyano 1 Methylpyridinium Ion

Electrochemical Reduction Mechanisms in Various Media

The reduction of the 4-cyano-1-methylpyridinium ion is a complex process that is highly dependent on the electrochemical conditions, particularly the pH of the medium.

In buffered aqueous solutions, the electrochemical behavior of the 4-cyano-1-methylpyridinium ion (I) is characterized by distinct reduction waves as observed in polarography. In Britton-Robinson buffers, it displays a single, well-defined wave, designated as Wave A. However, as the pH of the solution increases to above approximately 7, this single wave bifurcates into two separate waves, labeled A1 and A2. capes.gov.br This pH-dependent splitting indicates a change in the reduction mechanism, with different pathways being favored in neutral-to-acidic versus alkaline conditions.

Controlled-potential electrolysis experiments have been crucial in identifying the products of these reduction pathways.

Four-Electron Reduction: Electrolysis conducted at the potential corresponding to the plateau of the combined wave A (in acidic to neutral solutions) involves the uptake of four electrons. This process leads to the formation of the 4-aminomethyl-1-methylpyridinium ion. capes.gov.br This indicates a comprehensive reduction of the cyano group.

Stepwise Reduction in Alkaline Media: The splitting of the wave at higher pH allows for the isolation of intermediate species.

Electrolysis at the potential of the first wave (A1) results in the formation of the methylviologen radical. capes.gov.br This species is a known stable radical cation.

Conversely, electrolysis at the more negative potential of the second wave (A2) yields a mixture of products, including the fully reduced 4-aminomethyl-1-methylpyridinium ion. capes.gov.br

The products formed under different pH conditions are summarized in the table below.

| Wave | pH Range | Electrons Transferred | Primary Product(s) |

| A | < 7 | 4 | 4-Aminomethyl-1-methylpyridinium ion capes.gov.br |

| A1 | > 7 | 1 (per monomer) | Methylviologen radical capes.gov.br |

| A2 | > 7 | - | Mixture including 4-Aminomethyl-1-methylpyridinium ion capes.gov.br |

Reactivity with Nucleophiles in Solution

The reactivity of the 4-cyano-1-methylpyridinium ion, particularly with strong nucleophiles like the cyanide ion, is a subject of detailed study. These reactions provide insight into the formation of stable and unstable intermediates and the electronic properties of the pyridinium (B92312) ring system.

Reactions with Cyanide Ion and Formation of Dihydropyridines

The reaction between substituted pyridinium salts and the cyanide ion has been a notable area of research due to controversy regarding the position of cyanide attack on the pyridine (B92270) ring. vcu.edu Studies involving 2- and 3-cyanopyridinium salts have shown that they react with the cyanide ion to yield 4-cyano-1,4-dihydropyridines. vcu.edu The formation of dihydropyridine (B1217469) derivatives is a known outcome in various organic reactions, often achieved through methods like the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. organic-chemistry.orgwikipedia.org

In the context of cyanopyridinium salts, the reaction with cyanide leads to the formation of dihydropyridine structures. For instance, the reaction of 1-methyl-2-cyanopyridinium iodide with the cyanide ion resulted in an unusual product, 1-methyl-2-oxo-1,2-dihydro-4-pyridine carbonitrile. vcu.edu However, the 3,4-dicyano-1,4-dihydropyridines formed from corresponding dicyanopyridinium salts were found to be very stable, allowing for their isolation and characterization. vcu.edu The stability and formation of these dihydropyridine compounds are significant findings in the study of pyridinium salt chemistry. vcu.eduresearchgate.net

Table 1: Reaction of Substituted Pyridinium Salts with Cyanide Ion

| Reactant | Product(s) | Stability/Notes |

|---|---|---|

| 2- and 3-Cyanopyridinium salts | 4-Cyano-1,4-dihydropyridines | Product formed from the reaction. vcu.edu |

| 1-Methyl-2-cyanopyridinium iodide | 1-Methyl-2-oxo-1,2-dihydro-4-pyridine carbonitrile | An unusual product was isolated. vcu.edu |

| 3,4-Dicyanopyridinium salts | 3,4-Dicyano-1,4-dihydropyridines | Very stable; isolated and characterized. vcu.edu |

| 1-Benzyl-2-(acylamino) pyridinium bromide | 1-Benzylpyridinium-2-acylimide | Did not form a 1,4-dihydropyridine. vcu.edu |

Investigation of Radical Intermediates via Electron Spin Resonance Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and study chemical species with unpaired electrons, such as free radicals. mlsu.ac.inlibretexts.orgnih.gov The principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of the spins of atomic nuclei. libretexts.orgbhu.ac.in When a paramagnetic substance is placed in a strong magnetic field, the unpaired electrons can align in two different energy states. libretexts.org The absorption of microwave radiation induces transitions between these energy levels, producing an ESR spectrum. mlsu.ac.in The hyperfine structure of this spectrum, which results from the interaction of the unpaired electron with nearby magnetic nuclei, can provide significant information about the structure and electron distribution of the radical. mlsu.ac.in

The reaction of certain substituted pyridinium salts with cyanide ions has been shown to produce colored solutions, suggesting the presence of radical intermediates. vcu.edu Specifically, reactions involving 1-benzyl-2-methylpyridinium bromide, 1-benzyl-2-(hydroxymethyl) pyridinium bromide, and 1-benzyl-2,6-dimethylpyridinium bromide with cyanide ion in various solvents resulted in dark blue or green solutions. vcu.edu The application of Electron Spin Resonance (ESR) spectroscopy to these colored solutions confirmed the presence of a radical species. vcu.edu This detection is a direct proof of an electron transfer process occurring during the reaction with the cyanide ion, leading to the formation of these transient radical intermediates. vcu.edumlsu.ac.in

Table 2: Principles of Electron Spin Resonance (ESR) Spectroscopy

| Feature | Description |

|---|---|

| Fundamental Principle | Detects species with unpaired electrons (paramagnetic) by observing the absorption of microwave radiation in the presence of a magnetic field. mlsu.ac.inlibretexts.org |

| Analogy to NMR | Similar to NMR, but focuses on the magnetic moment of electrons instead of nuclei. The energy difference between spin states is proportional to the applied magnetic field. libretexts.org |

| Information Obtained | Can identify paramagnetic species, provide information about their electronic structure, and describe the environment of the unpaired electron. mlsu.ac.in |

| Hyperfine Splitting | Interaction of the unpaired electron with magnetic nuclei splits the ESR signal, providing details about the radical's structure and the delocalization of the electron. mlsu.ac.in |

| Application | Crucial for studying reaction mechanisms that proceed via free radical intermediates. mlsu.ac.in |

Spectroscopic Investigations and Photochemical Studies of 4 Cyano 1 Methylpyridinium Iodide

Electronic Spectroscopy and Solvatochromic Effects

Solvatochromic Behavior of Derivatized 4-Cyano-1-methylpyridinium Iodide Systems

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a key feature of pyridinium-based dyes. While specific studies on derivatized this compound are not widely available, the behavior of analogous systems, such as N-methylpyridiniumyl phenolate (B1203915) dyes, provides significant insight. These derivatives often exhibit what is known as reverse solvatochromism.

In typical solvatochromism, a bathochromic (red) shift in the absorption maximum (λmax) is observed as solvent polarity increases. However, in compounds exhibiting reverse solvatochromism, an increase in solvent polarity leads to a hypsochromic (blue) shift. This is often rationalized by considering the relative stabilization of the ground and excited states. If the ground state is more polar than the excited state, polar solvents will stabilize the ground state to a greater extent, thus increasing the energy gap for the electronic transition and shifting λmax to a shorter wavelength.

Studies on phenolate dyes linked to an N-methylpyridiniumyl group through an imine bridge (a derivatized system) illustrate this principle. The solvatochromic behavior of these dyes has been described and rationalized using semiempirical molecular orbital calculations. edinst.com The transition energies for these dyes in various solvents demonstrate a clear dependence on solvent polarity, a hallmark of solvatochromism. For instance, the transition from a less polar solvent like chloroform (B151607) to a more polar one like methanol (B129727) can induce a significant hypsochromic shift. edinst.com

The following table, based on data for an analogous 4-[ (N-Methyl-pyridiniumyl)methylidineamino]phenolate dye, demonstrates the effect of solvent polarity on the electronic transition energy.

Table 1: Solvatochromic Shifts for a Derivatized N-Methylpyridiniumyl System in Various Solvents

| Solvent | Transition Energy (kcal/mol) |

|---|---|

| Chloroform | 47.9 |

| Dichloromethane | 49.3 |

| Acetone (B3395972) | 51.5 |

| Acetonitrile (B52724) | 52.6 |

| Methanol | 59.2 |

Data adapted from studies on analogous phenolate dyes to illustrate the principle of solvatochromism. edinst.com

This behavior highlights how modification of the pyridinium (B92312) structure can lead to pronounced solvatochromic effects, which are of interest for developing chemical probes to measure solvent polarity. researchgate.netdntb.gov.ua

Photochemistry and Photoinduced Processes

The photochemistry of this compound is dominated by processes involving light-induced electron transfer, where the interplay between the pyridinium cation and the iodide anion is crucial.

Investigation of Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon absorption of light. In the context of 4-cyano-1-methylpyridinium, the cation can act as an electron acceptor. Research has explored the kinetics of electron transfer from various radicals to the N-methyl-4-cyanopyridinium cation (MCP⁺). dntb.gov.ua

In one such study, Re(CO)₄L radicals were generated by laser flash photolysis and their subsequent electron-transfer reactions with N-methyl-4-cyanopyridinium tetrafluoroborate (B81430) in acetonitrile were monitored. The reactions were found to be rapid and follow bimolecular rate expressions. The rate constants were dependent on both the steric and electronic properties of the ligand (L) on the rhenium complex. Based on these dependencies, it was proposed that the reactions with the MCP⁺ cation are outer-sphere in nature, meaning the electron transfers without the formation of a direct chemical bond between the reactants. dntb.gov.ua

The study also noted a non-linear dependence of the observed rate constant on the concentration of the pyridinium salt, which was attributed to ionic association effects. By accounting for the formation of ion pairs and ion triplets, a linear relationship between the rate constant and the concentration of the free MCP⁺ cation was established. dntb.gov.ua

Table 2: Rate Constants for Electron Transfer from Re(CO)₄L Radicals to N-methyl-4-cyanopyridinium Cation

| Ligand (L) on Re(CO)₄L | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| P(O-i-Pr)₃ | 1.1 x 10⁹ |

| P(OEt)₃ | 1.6 x 10⁹ |

| P(OMe)₃ | 2.1 x 10⁹ |

| PMe₃ | 3.4 x 10⁹ |

| P(i-Bu)₃ | 4.0 x 10⁸ |

Data from a study of electron transfer to N-methyl-4-cyanopyridinium tetrafluoroborate in acetonitrile. dntb.gov.ua

This research provides a detailed kinetic description of PET involving the 4-cyano-1-methylpyridinium cation, highlighting the factors that control its reactivity as an electron acceptor.

Role of the Iodide Counterion in Modulating Photochemical Pathways and Singlet Oxygen Formation

The iodide counterion is not a passive spectator in the photochemistry of this compound. Due to its relatively low oxidation potential, iodide is an excellent electron donor and an effective quencher of fluorescence. researchgate.netias.ac.in When the 4-cyano-1-methylpyridinium cation is excited by light, a potential photochemical pathway involves electron transfer from the nearby iodide anion to the excited pyridinium cation. This process would quench the fluorescence of the cation.

Studies on analogous systems, such as the quenching of p-cyanophenylalanine (PheCN) fluorescence, provide strong evidence for the efficiency of iodide as a quencher. In these experiments, the presence of iodide significantly reduces the fluorescence intensity in a concentration-dependent manner. This process can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. edinst.comnih.gov

The Stern-Volmer quenching constant (KSV) for iodide with PheCN, a structurally similar chromophore, is exceptionally large compared to other halide ions like chloride, indicating a highly efficient quenching mechanism. nih.gov

Table 3: Stern-Volmer Constants (KSV) for Quenching of p-Cyanophenylalanine Fluorescence by Halide Anions

| Quencher Anion | KSV (M⁻¹) |

|---|---|

| Iodide (I⁻) | 58.6 ± 2.6 |

| Bromide (Br⁻) | 54.9 ± 2.4 |

| Chloride (Cl⁻) | 10.6 ± 2.0 |

Data from a study on the fluorescence quenching of a structurally similar chromophore, p-cyanophenylalanine. nih.gov

This efficient quenching by the iodide counterion is a dominant photochemical pathway that deactivates the excited state of the pyridinium cation. This PET from the anion to the cation competes with other potential photochemical processes.

Regarding singlet oxygen formation, this process typically occurs when a photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen (triplet oxygen). For this compound to act as a photosensitizer, it would need to undergo efficient intersystem crossing from its excited singlet state to a triplet state. However, the highly efficient fluorescence quenching via electron transfer from the iodide anion provides a rapid deactivation pathway for the excited singlet state. This process would likely outcompete intersystem crossing, thereby inhibiting the formation of the necessary triplet state for singlet oxygen generation. Based on the available research, there is no direct evidence to suggest that this compound is an effective photosensitizer for singlet oxygen formation; its photochemistry is instead dominated by the internal electron transfer from the iodide counterion.

Computational Chemistry and Theoretical Modeling of 4 Cyano 1 Methylpyridinium Iodide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Cyano-1-methylpyridinium iodide. These theoretical methods provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a commonly employed method to calculate the optimized geometry and electronic properties of the compound. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO determines the chemical reactivity, optical properties, and kinetic stability of the molecule. For instance, in a supramolecular complex of this compound with 18-crown-6 (B118740), the direct band gap energy was experimentally determined to be 2.36 eV through diffuse reflectance spectral measurements. researchgate.net

Natural Bond Orbital (NBO) analysis is another key tool, providing information about charge transfer and intramolecular interactions. This analysis helps in understanding the stabilization energy associated with electron delocalization from donor to acceptor orbitals within the molecule.

The following table summarizes key electronic properties that can be determined through quantum chemical calculations:

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's ability to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. |

| Global Hardness | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |

| Electronegativity | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | Predicts the propensity of a molecule to accept electrons. |

Theoretical Investigation of Spectroscopic Properties

Theoretical methods are instrumental in predicting and interpreting the spectroscopic behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful technique for studying electronic transitions. It is used to calculate the excitation energies and oscillator strengths, which correspond to the absorption peaks observed in UV-Visible spectroscopy. These calculations help in assigning the observed electronic transitions to specific molecular orbital promotions.

Furthermore, computational models can predict nonlinear optical (NLO) activity. The third-order nonlinear optical properties, such as the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear susceptibility (χ⁽³⁾), can be theoretically evaluated. These properties are of interest for applications in optical limiting and other photonic devices. For instance, a related dibenzoylmethane (B1670423) crystal was found to have a calculated third-order nonlinear susceptibility (χ⁽³⁾) of 5.632 × 10⁻⁶ esu using the CAM-B3LYP functional with a 6-311G(d,p) basis set. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling provides a detailed view of potential reaction pathways for this compound. This is particularly useful for understanding complex processes like electrochemical reduction.

By mapping the potential energy surface, computational methods can identify transition states and intermediates involved in a reaction. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, understanding the electrochemical reduction of the pyridinium (B92312) cation is crucial for its application in areas like dye-sensitized solar cells, where it can be part of the redox electrolyte system. researchgate.net The mechanism of electron transport and the kinetics of processes like iodide oxidation are critical for the efficiency of such devices. researchgate.net

Prediction and Analysis of Intermolecular Interactions

The solid-state structure and properties of this compound are heavily influenced by intermolecular interactions. Computational analysis is key to understanding these forces.

In the crystal structure of this compound, various non-covalent interactions play a significant role. These include:

Hydrogen Bonding: Weak C–H···N and C–H···I hydrogen bonds are present, linking the cations and anions into a three-dimensional network. researchgate.net In the crystal, cations form inversion-related dimers through C–H···N hydrogen bonds. researchgate.net

π-Stacking: The pyridinium rings of the cations can engage in π-π stacking interactions. In the dimeric structure, the pyridinium rings are parallel to each other with a separation of approximately 0.28 Å. researchgate.net

Charge Transfer: As an ionic compound, electrostatic interactions between the 4-cyano-1-methylpyridinium cation and the iodide anion are fundamental.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. It maps the electron distribution around a molecule in a crystal, providing a graphical representation of close contacts and interaction types. This analysis is valuable for understanding the packing motifs in the crystal structure.

The formation of supramolecular complexes, for instance with crown ethers like 18-crown-6, is driven by these intermolecular forces. researchgate.netresearchgate.net In such complexes, hydrogen bonding and ion-dipole interactions are the primary forces governing the assembly of the host and guest molecules. researchgate.netresearchgate.net

Applications in Advanced Materials and Functional Systems

Design and Synthesis of Organic-Inorganic Hybrid Materials

The design of organic-inorganic hybrid materials leverages the combination of properties from both organic and inorganic components to create new functionalities. The 4-cyano-1-methylpyridinium cation is an attractive organic component due to its planar structure, charge, and potential for intermolecular interactions.

The synthesis of pyridinium-metal iodide hybrid crystals typically involves the self-assembly of components in solution. A general approach is the direct reaction of the organic salt, such as 4-cyano-1-methylpyridinium iodide, with a metal salt in a suitable solvent or solvent mixture. Slow evaporation of the solvent then allows for the gradual formation of single crystals.

For instance, a related hybrid material, Bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ²S,S′)cuprate(II), was prepared through the direct reaction of this compound, CuCl₂·2H₂O, and disodium (B8443419) maleonitriledithiolate in an ethanol (B145695)/water solution. nih.govresearchgate.net Red-brown, block-like single crystals suitable for X-ray diffraction were obtained after two weeks of slow evaporation of the solvent at room temperature. nih.govresearchgate.net

Characterization of these hybrid crystals is primarily conducted using single-crystal X-ray diffraction to determine their precise three-dimensional structure. This technique provides detailed information on bond lengths, angles, and the supramolecular arrangement of the cations and anions within the crystal lattice. nih.govresearchgate.net Powder XRD analysis can be used to confirm the purity of the bulk material. researchgate.net

The crystal structure of this compound itself reveals key interaction patterns that are fundamental to its role in hybrid materials. The cations form inversion-related dimers through weak pairwise C—H⋯N hydrogen bonds. nih.govresearchgate.netnih.gov In these dimers, the pyridinium (B92312) rings are parallel, with their mean planes separated by approximately 0.28 Å. nih.govresearchgate.netnih.gov These dimers are further linked by other weak interactions, including C—H⋯I hydrogen bonds, which tie the layers of cations and anions together into a three-dimensional network. nih.govresearchgate.netnih.gov

When incorporated into a hybrid system, such as with a metal complex, these interactions persist and are supplemented by interactions with the inorganic component. In the case of the bis(4-cyano-1-methylpyridinium) cuprate (B13416276) complex, the crystal packing is stabilized by C—H⋯N hydrogen bonds that link the organic cations and the inorganic anions into a 3D network. nih.govresearchgate.net The functionality of these hybrid systems is a direct result of this ordered supramolecular architecture. The specific arrangement of the organic cations can influence the electronic properties of the material, giving rise to phenomena such as electrical conductivity and nonlinear optical activity. nih.govresearchgate.net

Interactive Table: Crystallographic Data for this compound Click on the headers to sort the data.

| Parameter | Value |

| Formula | C₇H₇N₂⁺·I⁻ |

| Molecular Weight | 246.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0734 (3) |

| b (Å) | 11.4528 (7) |

| c (Å) | 15.0751 (9) |

| β (°) | 99.679 (1) |

| Volume (ų) | 863.46 (9) |

| Z | 4 |

| Temperature (K) | 100 |

| Data sourced from references nih.govresearchgate.netscienceopen.com. |

Research as Electron-Transfer Quenchers in Photophysical Systems

Photoinduced electron transfer (PET) is a fundamental process in chemistry and biology where an electronically excited molecule is deactivated, or "quenched," by transferring an electron to or from another molecule. nih.gov The 4-Cyano-1-methylpyridinium cation has been studied as an electron acceptor in such systems.

Its role in interfacial electron transfer has been examined in detail through multi-mode quantum rate theory based on its reduction. rsc.org These computational studies, which were informed by charge-transfer-enhanced Raman scattering experiments, provided a highly detailed description of the kinetics of the electrochemical reaction. rsc.org The research identified 13 specific vibrational modes within the molecule that are coupled to the electron transfer process. rsc.org

This ability to accept an electron makes 4-Cyano-1-methylpyridinium a quencher of fluorescence. In systems where a fluorescent molecule (fluorophore) is excited by light, the presence of the pyridinium cation can provide a non-radiative decay pathway through PET. rsc.org The excited fluorophore transfers an electron to the pyridinium cation, returning to its ground state without emitting a photon, thus quenching the fluorescence. This property is utilized in designing molecular sensors and probes, where the quenching of a BODIPY fluorophore's fluorescence by a covalently-linked methyl-pyridinium electron acceptor serves as the "off" state in a sensor system. rsc.org

Development of Molecular Photoprobes and Sensors Utilizing 4-Cyano-1-methylpyridinium Derivatives

The intrinsic photophysical properties of the 4-cyano-1-methylpyridinium scaffold have led to the exploration of its derivatives as sophisticated molecular photoprobes and sensors. These compounds are particularly noted for their sensitivity to the local microenvironment, a characteristic that is harnessed for the detection and quantification of various analytes and physical parameters. The development in this area leverages the principles of intramolecular charge transfer (ICT), solvatochromism, and fluorescence quenching to design probes for advanced materials and functional systems.

The core structure of 4-cyano-1-methylpyridinium features a potent electron-withdrawing pyridinium ring coupled with a cyano group. This arrangement facilitates the formation of an ICT state upon photoexcitation, where electron density is redistributed within the molecule. The energy of this ICT state, and consequently the fluorescence emission wavelength and quantum yield, is highly dependent on the surrounding environment, including solvent polarity and viscosity. This environmental sensitivity is the cornerstone of their application as sensors.

Research into derivatives of 4-cyano-1-methylpyridinium has yielded a variety of fluorescent sensors. For instance, the introduction of an electron-donating group, such as a dimethylamino-styryl moiety, creates a classic donor-π-acceptor (D-π-A) structure. One such derivative, trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, has been demonstrated to be a highly effective sensor for both solvent viscosity and polarity. pwr.edu.pl In solutions of increasing viscosity, the fluorescence quantum yield of this compound is significantly enhanced. This is attributed to the restriction of intramolecular rotation in the excited state, which would otherwise lead to non-radiative decay. This property makes such derivatives valuable as molecular rotors for mapping viscosity changes in complex systems.

The photophysical properties of these derivatives are often characterized by their strong solvatochromism, exhibiting a pronounced shift in their absorption and emission maxima in response to changes in solvent polarity. For example, the absorption maximum of trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride shifts from 459 nm in less polar environments to 494 nm in 99% glycerol. pwr.edu.pl This bathochromic (red) shift is indicative of a more polar excited state compared to the ground state. The emission of this compound is also highly sensitive to the environment, with a maximum at 600 nm in water. pwr.edu.pl

The following interactive table summarizes the photophysical properties of a representative 4-cyano-1-methylpyridinium derivative in different solvent environments, illustrating its solvatochromic behavior.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Water | - | 600 |

| Methanol (B129727) | 489 | - |

| Glycerol (99%) | 494 | - |

| Acetonitrile (B52724) | - | - |

| Data for trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride. pwr.edu.pl |

Furthermore, the 4-cyanopyridine (B195900) moiety itself has been incorporated into more complex fluorescent probes. For example, a novel sensor based on 4-(6-diaryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been developed for the selective determination of uranyl ions (UO₂²⁺). The fluorescence of this chemosensor is significantly quenched in the presence of uranyl ions, providing a sensitive method for their detection.

The development of these molecular probes is an active area of research, with ongoing efforts to fine-tune their photophysical properties for specific applications. By modifying the substituents on the pyridinium ring or by incorporating the 4-cyano-1-methylpyridinium core into larger molecular architectures, researchers are creating a new generation of sensors with enhanced sensitivity, selectivity, and photostability. These advanced probes hold promise for a wide range of applications, from monitoring cellular processes to detecting environmental pollutants.

Medicinal Chemistry and Biological Relevance Research

4-Cyano-1-methylpyridinium Ion as a Model Compound in Biological Chemistry

The 4-cyano-1-methylpyridinium ion, a key component of 4-cyano-1-methylpyridinium iodide, serves as a valuable model compound in the field of biological chemistry. Its structural and electronic properties allow it to mimic certain aspects of endogenous molecules, thereby providing a tool for researchers to investigate fundamental biological processes.

Analogies and Applications as a Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Model Compound

The 4-cyano-1-methylpyridinium ion shares structural similarities with the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in numerous metabolic pathways. This has led to its use as a model compound to study the electrochemical behavior of NAD+. For instance, research on the electrochemical reduction of the related 3-cyano-1-methylpyridinium iodide has been explicitly framed as studies on a NAD+ model compound. nih.gov Such model systems are instrumental in understanding the electron transfer mechanisms that are central to the function of NAD+ in cellular respiration and other redox reactions.

The pyridinium (B92312) ring in both the 4-cyano-1-methylpyridinium ion and NAD+ can accept a hydride ion (H-), a process that is fundamental to the role of NAD+ as an oxidizing agent. By studying the reduction of model compounds like this compound, researchers can gain insights into the factors that influence the redox potential and reactivity of the nicotinamide part of NAD+.

Providing Insights into Biological Redox Processes and Enzyme Mechanisms

The study of NAD+ model compounds like the 4-cyano-1-methylpyridinium ion offers a window into the mechanisms of biological redox reactions and the enzymes that catalyze them, such as alcohol dehydrogenases (ADHs). ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, a reaction that is coupled with the reduction of NAD+ to NADH. frontiersin.orgorganic-chemistry.org

By using model compounds, researchers can investigate the kinetics and thermodynamics of hydride transfer reactions in a simplified, controlled environment. This helps to elucidate the role of the enzyme's active site in facilitating this transfer. For example, the environment of the active site can influence the redox potential of the bound NAD+, making the reaction more favorable. Studying how changes in the structure of the pyridinium model compound affect its reduction potential can provide analogous insights into enzyme-coenzyme interactions. The versatility of ADHs in catalyzing both oxidation and reduction reactions underscores the importance of understanding the fundamental mechanisms of NAD(P)H-dependent enzymatic processes. frontiersin.org

Related Pyridinium Derivatives in Pharmaceutical Research

The pyridinium scaffold, including derivatives with cyano-substituents, is a significant pharmacophore in the development of new therapeutic agents. Its presence in various bioactive molecules highlights its importance in medicinal chemistry.

Exploration of Antibacterial Activities of Pyridine (B92270) Scaffolds and their Derivatives

The pyridine ring is a core component of many compounds with demonstrated antibacterial properties. Research has shown that various pyridine derivatives exhibit activity against a range of bacterial pathogens. For example, some pyridinium salts have been found to be effective against Gram-positive bacteria like Staphylococcus aureus. nih.gov The antibacterial action of these compounds is often attributed to their ability to disrupt bacterial cell membranes.

Furthermore, the incorporation of the pyridine nucleus into more complex heterocyclic structures, such as pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds, has yielded molecules with good antimicrobial activity. Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have also been shown to inhibit Escherichia coli. nih.gov The development of such derivatives is a promising avenue for combating multidrug-resistant bacteria.

Research into Farnesyltransferase Inhibitors and Other Therapeutic Targets Involving Cyano-Pyridinium Motifs

Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is involved in the modification of proteins, including Ras, that are crucial for cell growth and proliferation. nih.gov The pyridone scaffold, a close relative of the pyridinium structure, has been a key component in the design of potent FTIs. nih.gov While direct research on cyano-pyridinium motifs as FTIs is less documented, the broader class of pyridone-containing compounds has shown significant potential in this area. nih.gov

The development of these inhibitors often involves creating molecules that can effectively compete with the natural substrates of the farnesyltransferase enzyme. The structural features of the pyridine and pyridone rings are amenable to the chemical modifications necessary to achieve high binding affinity and selectivity for the enzyme's active site.

Investigation of DNA-Binding Activity and Anticancer Potentiation for Related Pyridinium Salts

Pyridinium salts and their derivatives have been investigated for their potential as anticancer agents, with a focus on their ability to interact with DNA. Various metal complexes incorporating pyridine-based ligands have been shown to bind to DNA, primarily through intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells. nih.gov

For instance, certain copper complexes with pyridine-benzimidazole based ligands have demonstrated potent cytotoxicity against various cancer cell lines and have been shown to bind strongly to DNA. nih.gov In some cases, the anticancer activity of pyridinium compounds is also linked to their ability to induce the generation of reactive oxygen species (ROS), which can cause cellular damage. Furthermore, studies on synthetic pyridinium salts have shown their effectiveness against leukemia cells, including multidrug-resistant strains. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Biological Systems

Research into the biological relevance of this compound has extended to its interaction with key enzymes, notably acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. Structure-activity relationship (SAR) studies focusing on a range of substituted N-methylpyridinium iodides have shed light on how modifications to the pyridinium ring affect its inhibitory potency against AChE.

A significant study conducted in vitro on rat brain acetylcholinesterase examined twenty-six different N-methylpyridinium iodides, with substituents at the 2-, 3-, or 4-positions. mmsl.cz The findings revealed that all the compounds acted as reversible, competitive inhibitors of the enzyme. mmsl.cz The binding affinity of these compounds, as indicated by their dissociation constants (Kdiss), was shown to be highly dependent on the nature and placement of the substituent on the pyridinium ring. mmsl.cz

For this compound, the dissociation constant (Kdiss) was determined to be 45 µM. mmsl.cz To understand the significance of the cyano group at the 4-position, it is useful to compare this value with that of other derivatives. For example, the unsubstituted N-methylpyridinium iodide had a Kdiss of 130 µM, which suggests that the addition of a substituent at the 4-position generally improves inhibitory activity. mmsl.cz

When comparing the 4-cyano derivative to other compounds with substituents at the 4-position, it is evident that electron-withdrawing groups like the cyano group enhance inhibitory potential. However, the most potent inhibitor identified in the study was the 4-dimethylamino derivative, with a Kdiss of 5.5 µM, indicating that strong electron-donating groups at this position can result in a greater affinity for the enzyme. mmsl.cz The position of the substituent is also a critical factor. The 2-cyano and 3-cyano analogs of 1-methylpyridinium iodide, for instance, displayed significantly different Kdiss values of 1.27 mM and 130 µM, respectively, underscoring that the 4-position is particularly advantageous for the cyano group in the context of AChE inhibition. mmsl.cz

The table below provides a summary of the dissociation constants for a selection of 4-substituted N-methylpyridinium iodides from this study, which clearly illustrates the established structure-activity relationships.

Table 1: Acetylcholinesterase Inhibition by 4-Substituted N-Methylpyridinium Iodides mmsl.cz

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Routes for 4-Cyano-1-methylpyridinium Iodide

The conventional synthesis of this compound involves the quaternization of 4-cyanopyridine (B195900) with iodomethane (B122720), often using reflux in organic solvents like benzene (B151609). nih.gov While effective, this method presents opportunities for improvement in line with modern standards of sustainable and green chemistry. Future research is poised to explore more environmentally benign and efficient synthetic pathways.

An important avenue of investigation is the adoption of alternative energy sources. Microwave mdpi.commdpi.comnih.govthieme-connect.de and ultrasound-assisted syntheses mdpi.comnih.gov have proven effective for preparing other pyridinium (B92312) ionic liquids, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption. Exploring these techniques for the synthesis of this compound could offer a significant improvement over traditional heating methods. Furthermore, developing solvent-free reaction conditions is a key goal. thieme-connect.de

Another critical research direction is the replacement of hazardous reagents. Iodomethane is a known carcinogen, and its use is a significant drawback. A forward-looking approach would be to investigate enzymatic methylation. Biotechnological routes using S-adenosyl methionine as a methyl donor, catalyzed by N-methyltransferases, could provide a non-toxic and highly selective alternative. rsc.org Additionally, sourcing precursors from renewable materials is a cornerstone of sustainable chemistry. Research into producing the core pyridine (B92270) structure from bio-based feedstocks could further enhance the compound's green profile. The design of pyridinium ionic liquids that are "readily biodegradable" by incorporating moieties like ester side chains has been demonstrated and could be a guiding principle in developing sustainable derivatives of this compound. researchgate.netrsc.orgrsc.org

| Synthetic Approach | Traditional Method | Potential Future Directions |

| Energy Source | Conventional Reflux Heating | Microwave Irradiation, Ultrasound Sonication |

| Solvents | Benzene, other VOCs | Solvent-free conditions, Water, Bio-solvents |

| Reagents | Iodomethane (carcinogenic) | Enzymatic Methylation (e.g., via N-methyltransferases) |

| Sustainability | Low atom economy, hazardous waste | High atom economy, use of renewable precursors, design for biodegradability |

Deeper Understanding of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms of this compound is fundamental to unlocking its full potential. Current knowledge of its crystal structure reveals a layered arrangement where cations form dimers through weak C-H···N hydrogen bonds, which are then linked into a three-dimensional structure by C-H···I interactions. nih.gov These solid-state interactions are the starting point for understanding its reactivity.

Future mechanistic studies should focus on several key areas:

Nucleophilic Aromatic Substitution: The electron-withdrawing cyano group activates the pyridinium ring, and it has been shown that the cyano group itself can be readily replaced by nucleophiles such as hydrazine (B178648) and aliphatic amines in related 1-alkyl-4-cyanopyridinium salts. rsc.org A deeper investigation into the kinetics and scope of these substitution reactions under various conditions (e.g., different solvents, temperatures, catalysts) is warranted.

Radical Chemistry: A significant area for exploration is the compound's role in radical reactions. It is known that 4-cyanopyridines can undergo single-electron transfer (SET) to form stabilized, dearomatized radical anions. rsc.org These intermediates can then participate in radical-radical coupling reactions. Future research could explore the electrochemical or photochemical generation of the 4-cyano-1-methylpyridinium radical and its subsequent reactivity, potentially opening new pathways for C-C and C-heteroatom bond formation. The concept of using pyridinium salts as "radical reservoirs" is an emerging field with considerable synthetic potential. acs.org

Photocatalysis: The photoreduction of pyridinium salts is a viable process. acs.org Mechanistic studies could explore the use of this compound as either a substrate or a photocatalyst in visible-light-driven reactions, examining the electron transfer dynamics and reaction pathways.

Charge-Transfer Complexes: The interaction between the positively charged pyridinium cation and the iodide anion forms a charge-transfer (CT) complex, which is responsible for the compound's characteristic color. acs.orglibretexts.org The nature of this CT interaction can be influenced by the solvent and by the presence of other electron-donating molecules. lookchem.com Probing how the CT band shifts in different environments and how this influences the compound's photophysical properties and reactivity remains an open field of study.

Development of Advanced Functional Materials with Tunable Properties

The unique structure of this compound makes it a promising building block for a variety of advanced functional materials.

Ionic Liquids (ILs): Pyridinium salts are a major class of ionic liquids. researchgate.net Future work could focus on using this compound as a cation to create novel ILs. The cyano group would impart specific polarity and coordinating ability, allowing for the design of task-specific ILs for applications in catalysis, separations, or as electrolytes. nih.govmdpi.com

Non-Linear Optical (NLO) Materials: Pyridinium cations are known to exhibit significant second-order hyperpolarizability (β), a key property for NLO materials. lookchem.com Research into quantifying the NLO properties of this compound and its derivatives could lead to the development of new materials for applications in telecommunications and optical computing. nih.govnih.gov

Charge-Transfer Materials: The inherent charge-transfer characteristics of the compound could be harnessed to create new materials. The ordered, stacked arrangement of the cations in the solid state is reminiscent of conductive organic materials like TTF-TCNQ. nih.govwikipedia.org Research could explore the conductivity of single crystals of this compound and investigate how doping or modification of the structure affects its electronic properties. Furthermore, the formation of colored CT complexes with various electron donors could be used to develop chemical sensors or smart materials that respond to specific analytes. lookchem.com

Expanding Potential in Biomedical Applications and Drug Discovery

The cyanopyridine scaffold is a recognized pharmacophore present in numerous bioactive molecules, suggesting a rich area of future research for this compound in the biomedical field.

A significant body of research demonstrates that cyanopyridine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov For example, molecules containing this moiety have been developed as inhibitors of Pim-1 kinase and dual VEGFR-2/HER-2, showing significant anti-proliferative activity against various cancer cell lines. acs.orgmdpi.com Similarly, 3-cyanopyridine (B1664610) derivatives have been identified as modulators of survivin, a protein that is overexpressed in many cancers and contributes to chemotherapy resistance. mdpi.com

These findings provide a strong rationale for future investigations into this compound and its analogues as potential anticancer agents. A key research direction would be the synthesis of a library of derivatives and their screening against a panel of cancer-related targets. The permanent positive charge of the pyridinium salt could also be exploited. This feature often enhances water solubility, a desirable property for drug candidates, and could potentially be used to target the compound to the negatively charged mitochondrial membrane. The quaternization of purine (B94841) derivatives with pyridinium moieties has been successfully used to increase their solubility. mdpi.com

| Scaffold | Biological Target/Activity | Potential Application | Reference |

| Cyanopyridine | Pim-1 Kinase Inhibition | Cancer Therapy | nih.govacs.org |

| Cyanopyridine | VEGFR-2/HER-2 Inhibition | Cancer Therapy | mdpi.com |

| 3-Cyanopyridine | Survivin Modulation | Cancer Therapy | mdpi.com |

| Pyridinium Salt | General Scaffold | Antimicrobial, Antimalarial, Anti-cholinesterase | unl.pt |

| Pyridinium Salt | Solubility Enhancement | Drug Delivery | mdpi.com |

Integration with Green Chemistry Principles for Environmentally Benign Processes

Integrating the principles of green chemistry into the entire lifecycle of this compound is a crucial future objective. This involves a holistic approach, from its synthesis to its final application and disposal.

As outlined in section 9.1, the development of green synthetic routes is paramount. This includes utilizing energy-efficient methods like microwave heating, eliminating harmful solvents, and using non-toxic, renewable starting materials. mdpi.comthieme-connect.dersc.org Beyond synthesis, green chemistry principles should guide the design of its applications. For example, if used as an ionic liquid or solvent, its recyclability and low volatility are key advantages. researchgate.net

A major focus for future research is designing for degradation. While many ionic liquids are persistent in the environment, studies have shown that pyridinium ILs can be designed to be "readily biodegradable" by incorporating features like ester chains or by using naturally occurring precursors. rsc.orgresearchgate.netrsc.org Applying these design principles to derivatives of this compound would be a significant step towards creating truly sustainable chemical products.

Finally, exploring its use in green catalysis represents a powerful application of green chemistry principles. If the compound or its derivatives can be used as efficient, recyclable catalysts—for instance, in CO2 fixation reactions as demonstrated by related pyridinium compounds—it would contribute to waste reduction and the development of more sustainable chemical processes.

Q & A

Q. What are the standard synthetic routes for 4-cyano-1-methylpyridinium iodide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized by reacting 4-cyanopyridine with methyl iodide in methanol under reflux (50–60°C for 2–6 hours). Equimolar ratios ensure minimal side products. Post-reaction, the product is purified via recrystallization from methanol or ethanol to remove unreacted precursors. Purity (>97%) can be confirmed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For large-scale synthesis, inert atmospheres (e.g., nitrogen) prevent iodide oxidation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Confirms the presence of the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and pyridinium ring vibrations (C–H bending at ~1600 cm⁻¹).

- ¹H NMR : Identifies methyl group protons (singlet at ~4.5 ppm) and aromatic protons (downfield shifts due to the electron-withdrawing cyano group).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 246.05 (M⁺) confirms the molecular weight .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the crystal packing of this compound?

Methodological Answer: SC-XRD using MoKα radiation (λ = 0.71073 Å) at 100 K reveals:

- Crystal System : Monoclinic (P2₁/n) with unit cell parameters a = 5.0734 Å, b = 11.4528 Å, c = 15.0751 Å, β = 99.679° .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds form inversion-related dimers (mean plane separation: 0.28 Å), while C–H⋯I interactions link layers into a 3D network. Hydrogen atoms are geometrically constrained during refinement using SHELXL .

- Data Quality : Ensure a high data-to-parameter ratio (>19:1) and low R factors (R₁ = 0.020, wR₂ = 0.048) to minimize overfitting .

Q. How do solvent polarity and temperature affect the compound’s crystallinity during SC-XRD analysis?

Methodological Answer:

- Solvent Selection : Methanol or ethanol promotes slow evaporation, yielding plate-like crystals (0.14 × 0.07 × 0.05 mm) suitable for diffraction. Polar solvents stabilize ionic interactions, enhancing crystal quality .

- Temperature Control : Data collection at 100 K minimizes thermal motion artifacts. Multi-scan absorption corrections (e.g., SADABS) account for crystal morphology and radiation attenuation (μ = 3.64 mm⁻¹) .

Q. What strategies address contradictions in hydrogen-bonding network interpretations?

Methodological Answer:

- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ⁻³) to identify missed interactions.

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-311++G**).

- Twinned Data : Use SHELXD for structure solution and PLATON to validate twin laws if Rint > 0.04 .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to avoid moisture-sensitive side reactions.

- Crystallography Workflow : Pair SHELX programs (data reduction, solution, refinement) with Olex2 or Mercury for visualization .

- Advanced Characterization : Time-resolved fluorescence spectroscopy can probe excited-state dynamics influenced by the cyano group’s electron-withdrawing effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。